molecular formula C23H18FNO4S B2469690 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-25-2

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2469690
CAS No.: 866726-25-2
M. Wt: 423.46
InChI Key: ADVDBFHPGCJGDC-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-methoxy-substituted benzyl group at position 1. Its molecular weight is approximately 423.5 g/mol (estimated based on structural analogs ). The fluorine atom enhances metabolic stability and binding affinity, common in bioactive compounds. The benzenesulfonyl moiety may contribute to electron-withdrawing effects, affecting electronic distribution and receptor binding .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-7-5-6-16(12-18)14-25-15-22(30(27,28)19-8-3-2-4-9-19)23(26)20-13-17(24)10-11-21(20)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDBFHPGCJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the sulfonyl group . The reaction conditions often involve the use of strong acids or bases to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one

  • Structural Differences: Sulfonyl Group: 3-Chlorobenzenesulfonyl vs. benzenesulfonyl in the target compound. Substituent at Position 7: Diethylamino group vs. hydrogen in the target compound. This group may improve solubility but introduce metabolic liabilities due to oxidative dealkylation pathways. Benzyl Group: 4-Methylbenzyl vs. 3-methoxybenzyl. The methyl group is less polar, likely increasing lipophilicity and membrane permeability compared to the methoxy group .
  • Pharmacokinetic Implications: The diethylamino group in this analog could result in higher aqueous solubility (logP ~4.7 for similar compounds ), whereas the 3-methoxy group in the target compound may enhance hydrogen bonding but reduce metabolic stability.

3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one

  • Structural Differences :

    • Benzyl Group : 4-Methylbenzyl vs. 3-methoxybenzyl. The absence of a methoxy group reduces polarity, leading to higher logP (experimental logP ~4.7 ) compared to the target compound.
    • Position 1 Substitution : Identical sulfonyl and fluorine substituents, suggesting shared electronic profiles.
  • Biological Relevance :

    • The 4-methylbenzyl analog’s increased lipophilicity may favor blood-brain barrier penetration, whereas the 3-methoxy group in the target compound could direct it toward peripheral targets requiring polar interactions .

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Structural Differences: Core Structure: Carboxylate ester and cyclopropane ring vs. quinolin-4-one in the target compound. Substituents: Chlorine at position 7 and acetamido-sulfonamido chain vs. hydrogen and 3-methoxybenzyl.
  • Functional Implications: The carboxylate ester may confer antibacterial activity (e.g., fluoroquinolone analogs), while the sulfonamido chain could modulate target selectivity . The target compound’s simpler structure might prioritize pharmacokinetic simplicity over multifunctional activity.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s methoxybenzyl group may require selective alkylation or Mitsunobu reactions, as seen in acrylamide derivatives .
  • Crystallographic Validation : SHELX programs are critical for confirming molecular geometry, especially for sulfonyl and methoxy groups .
  • Structure-Activity Relationship (SAR) : The 3-methoxybenzyl group’s polarity may balance target affinity and solubility, distinguishing it from methyl or chloro analogs .

Biological Activity

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H18FNO3S
  • Molecular Weight : 407.46 g/mol
  • CAS Number : 866725-83-9

The compound features a quinoline scaffold, which is known for its pharmacological versatility. The presence of a benzenesulfonyl group and a fluoro substituent enhances its potential biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit antioxidant properties. These activities are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have explored the anticancer effects of quinoline derivatives. For instance, derivatives with similar structures have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, the compound's ability to modulate signaling pathways related to cell survival and death makes it a candidate for further investigation in cancer therapy .

Cellular Mechanisms

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Proliferation : Studies suggest that it can significantly reduce the viability of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound has been noted to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Metastasis Suppression : Similar compounds have demonstrated the ability to inhibit migration and invasion of cancer cells, indicating potential use in preventing metastasis .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantReduced oxidative stress markers in vitro
AnticancerInhibition of cell proliferation in Huh7 cells
ApoptosisInduction of caspase activation
MetastasisInhibition of migration and invasion in cancer models

Case Study: In Vitro Analysis

In a recent study focusing on the anticancer effects of quinoline derivatives, researchers treated Huh7 hepatocellular carcinoma cells with varying concentrations of the compound. The results indicated:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 38.15 μM after 48 hours.
  • Morphological Changes : Treated cells exhibited significant morphological alterations consistent with apoptosis.
  • Mechanistic Insights : The study highlighted the downregulation of integrin α7 and associated signaling pathways (FAK/AKT) as critical mechanisms contributing to the observed anti-metastatic effects .

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